1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Overview
Description
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a hydroxyethyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyethyl group. One common method involves the reaction of azetidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected azetidine is then reacted with ethylene oxide or 2-bromoethanol to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The azetidine ring can be reduced to form a saturated amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
1-Boc-3-amino-azetidine: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
1-Boc-3-[(2-methoxyethyl)amino]-azetidine: Contains a methoxyethyl group instead of a hydroxyethyl group, affecting its reactivity and solubility.
1-Boc-3-[(2-chloroethyl)amino]-azetidine: Contains a chloroethyl group, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is unique due to the presence of both the Boc protecting group and the hydroxyethyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The hydroxyethyl group also enhances the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWATTIOQGUEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165581 | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-50-7 | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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